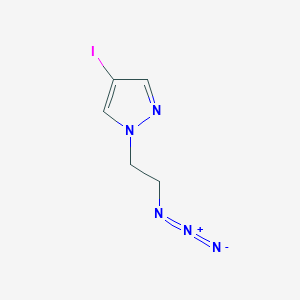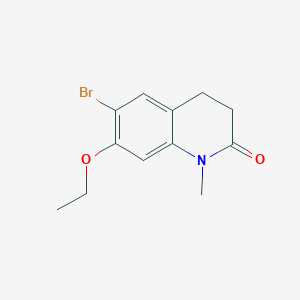![molecular formula C11H13F3N2 B1531322 1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine CAS No. 1219682-98-0](/img/structure/B1531322.png)
1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine
Descripción general
Descripción
The compound seems to be a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds through various methods, including the use of trifluoromethyltrimethylsilane or sodium trifluoroacetate .Molecular Structure Analysis
The molecular structure of this compound would likely include an azetidine ring with a trifluoromethylphenyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .Aplicaciones Científicas De Investigación
Ultrafast Intramolecular Charge Transfer and Internal Conversion
Compounds similar to 1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine, such as tetrafluoro-aminobenzonitriles with azetidinyl groups, have been studied for their ultrafast intramolecular charge transfer (ICT) and internal conversion processes. These compounds exhibit ICT at room temperature in both polar and nonpolar solvents, which is significant for understanding the electron donor/acceptor dynamics in complex molecular systems. The ICT state of these compounds has a dipole moment around 14 D, which is influenced by the electron-withdrawing effects of the substituents, affecting the overall molecular reactivity and stability (Galievsky et al., 2005).
Synthesis of Azetidin-2-ones and Antimicrobial Activity
Another application involves the synthesis of novel derivatives of azetidin-2-ones, which have shown potential antimicrobial effects. These compounds are synthesized through various chemical reactions, including cycloadditions and the use of chloroacetyl chloride, and have been evaluated for their effectiveness against microbial strains. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (Sharma et al., 2013).
Antidepressant and Nootropic Agents
Azetidin-2-ones derived from isonocotinyl hydrazone have been investigated for their potential antidepressant and nootropic effects. Synthesis involves novel methods such as stirring and sonication, followed by cyclocondensation with chloroacetyl chloride. Some of these compounds have shown significant antidepressant and nootropic activities in various tests, indicating their potential use in central nervous system (CNS) therapeutic applications (Thomas et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as fluoxetine, have been found to target the serotonin reuptake transporter protein .
Mode of Action
It’s worth noting that fluoxetine, a compound with a similar trifluoromethyl group, blocks the reuse of serotonin by inhibiting the reuptake transporter protein .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
It’s worth noting that compounds with similar structures have been used in the preparation of drug candidates containing hindered amine motifs .
Análisis Bioquímico
Biochemical Properties
1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its ability to enhance the stability and bioactivity of compounds, making it a valuable addition to pharmaceuticals and agrochemicals . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are essential for the compound’s role in enhancing the efficacy and stability of biochemical reactions.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to alterations in cell function, promoting or inhibiting specific biochemical pathways . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions result in changes in gene expression and the modulation of biochemical pathways. The trifluoromethyl group plays a significant role in enhancing the compound’s binding affinity and stability, making it a potent modulator of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its biochemical activity, making it a reliable candidate for prolonged experimental use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects on cellular function and biochemical pathways . At higher doses, toxic or adverse effects have been observed, highlighting the importance of dosage optimization in experimental and therapeutic applications . These findings are crucial for determining the compound’s safety and efficacy in vivo.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and its potential therapeutic applications. The trifluoromethyl group enhances the compound’s metabolic stability, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and therapeutic potential. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in experimental and clinical settings .
Subcellular Localization
This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications . These localization patterns are essential for the compound’s activity and function within cells. The trifluoromethyl group plays a significant role in enhancing the compound’s subcellular targeting, making it a potent modulator of cellular processes .
Propiedades
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-8(4-9)5-16-6-10(15)7-16/h1-4,10H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLDDANHCIVPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(2-Methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531244.png)
![[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531245.png)
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1531248.png)
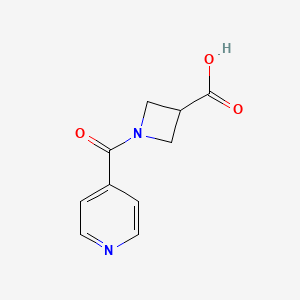
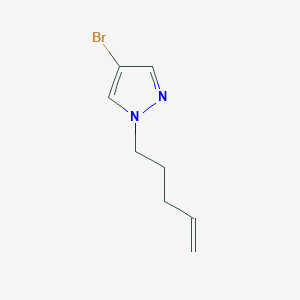
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid](/img/structure/B1531251.png)
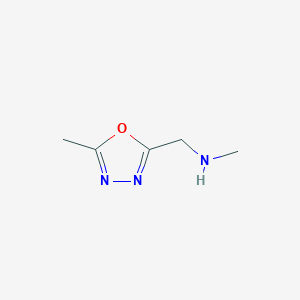
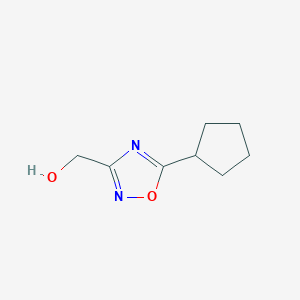
![4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline](/img/structure/B1531254.png)

![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1531259.png)
